
Clindamycin hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Clindamycin hydrochloride is a lincosamide antibiotic derived from lincomycin. It is widely used to treat a variety of bacterial infections, including those caused by anaerobic bacteria, staphylococci, streptococci, and pneumococci . This compound is particularly effective against infections of the respiratory tract, skin, soft tissues, and bones . It is also used in the treatment of acne and some cases of methicillin-resistant Staphylococcus aureus (MRSA) .
準備方法
Synthetic Routes and Reaction Conditions: Clindamycin hydrochloride is synthesized from lincomycin through a series of chemical reactions. The process involves the chlorination of lincomycin to replace the hydroxyl group at position 7 with a chlorine atom . This is followed by a series of steps including silicon protecting group application, selective deprotection, Mitsunobu substitution reaction, and hydrolysis .
Industrial Production Methods: The industrial production of this compound involves the chlorination of clindamycin with a Vilsmeier reagent to obtain a reaction liquid containing this compound crude product . This is followed by hydrolysis, extraction, and concentration to obtain clindamycin free alkali. The final step involves the salt-forming reaction of this compound alcoholate in an ethanol-water solution .
化学反応の分析
Synthetic Reactions
Clindamycin hydrochloride is synthesized from lincomycin via chemical modification. The process involves three primary steps:
Chlorination Reaction
- Reactants : Lincomycin hydrochloride, low-carbon halogenated hydrocarbon solvent (e.g., methylene chloride), phosgene (COCl₂), and dimethylformamide (DMF) as a catalyst.
- Mechanism : The hydroxyl group at the C-7 position of lincomycin is replaced with chlorine. Lincomycin+COCl2DMF 30 50 C7 Chloro lincomycin intermediate+HCl
- Conditions :
Parameter Value Temperature 30–50°C Reaction Time 36–48 hours Solvent Methylene chloride Catalyst DMF
Hydrolysis Reaction
- Reactants : Chlorinated intermediate, sodium hydroxide (NaOH), water.
- Mechanism : Alkaline hydrolysis cleaves protective groups to yield clindamycin free base. 7 Chloro lincomycin+NaOHH2O 20 40 CClindamycin free base+NaCl
- Conditions :
Parameter Value NaOH Ratio 1:1–1.5 (w/w) Temperature 20–40°C Reaction Time 4–6 hours
Salt Formation
- Reactants : Clindamycin free base, hydrochloric acid (HCl), acetone.
- Mechanism : Acid-base reaction forms the hydrochloride salt. Clindamycin free base+HClAcetone 0 20 CClindamycin hydrochloride
- Conditions :
Parameter Value HCl Ratio 0.22–0.25 (w/w) Solvent Acetone Crystallization Temp 0–20°C
Key Outcomes :
- Yield improvement by 5% compared to traditional methods .
- Reduction in epimer impurities (e.g., clint) by 80% .
Metabolic Reactions
This compound undergoes hepatic metabolism mediated by cytochrome P450 enzymes:
Enzyme | Metabolite | Reaction Type | Bioactivity |
---|---|---|---|
CYP3A4 | Clindamycin sulfoxide | Oxidation | Inactive |
CYP3A5 | N-Desmethylclindamycin | N-Demethylation | Inactive |
Degradation and Stability
This compound is sensitive to hydrolysis under extreme pH and temperature:
Acidic Hydrolysis
Alkaline Hydrolysis
- Conditions : pH > 9, 60°C.
- Products : Cleavage of the thioether bond, yielding sulfonic acid derivatives .
Stability Data :
Condition | Degradation Rate (24h) |
---|---|
pH 7.4, 25°C | <5% |
pH 2.0, 37°C | 30–40% |
pH 9.0, 37°C | 50–60% |
Impurity Profile
Synthetic byproducts and degradation impurities are rigorously monitored:
Impurity | Source | Maximum Allowable Limit |
---|---|---|
Clint (epimer) | Chlorination step | ≤0.2% |
Lincomycin analogs | Incomplete chlorination | ≤0.5% |
Sulfoxide | Oxidation during storage | ≤1.0% |
Key Research Findings
科学的研究の応用
Clinical Applications
Clindamycin is primarily indicated for the treatment of serious infections caused by susceptible anaerobic bacteria and certain gram-positive organisms. The following table summarizes its key clinical applications:
Application | Indications |
---|---|
Anaerobic Infections | Empyema, anaerobic pneumonitis, lung abscesses, intra-abdominal infections (e.g., peritonitis) |
Skin and Soft Tissue Infections | Serious skin infections, including those caused by Staphylococcus aureus and Streptococcus species |
Respiratory Tract Infections | Infections caused by Streptococcus pneumoniae and other susceptible organisms |
Gynecological Infections | Bacterial vaginosis in non-pregnant women |
Acne Treatment | Topical formulations for acne vulgaris, often combined with benzoyl peroxide or tretinoin |
Prophylaxis | Prevention of endocarditis in patients undergoing dental procedures |
Pneumocystis jiroveci pneumonia | Treatment in patients with AIDS, often in combination with primaquine |
Treatment of Skin Infections
A clinical study involving 244 children compared clindamycin with erythromycin and penicillin for treating streptococcal pyoderma. Clindamycin demonstrated a 97% streptococcal eradication rate by day 7, comparable to erythromycin (99%) and superior to penicillin (91%) . By day 14, the cure rates were similar across all groups (clindamycin 99%, erythromycin 99%, penicillin 97%).
Efficacy in Acne Vulgaris
In another study focusing on acne treatment, clindamycin was shown to reduce inflammatory lesions significantly when used topically in combination with benzoyl peroxide. The combination therapy resulted in improved patient outcomes compared to monotherapy .
Adverse Effects and Considerations
While clindamycin is effective, it is associated with potential adverse effects such as gastrointestinal disturbances and the risk of Clostridium difficile-associated diarrhea (CDAD). Physicians are advised to reserve its use for serious infections where alternative treatments are inappropriate .
作用機序
Clindamycin hydrochloride exerts its antibacterial effects by binding to the 50S subunit of bacterial ribosomes . This binding inhibits microbial protein synthesis by preventing the transpeptidation reaction, which is essential for the elongation of the protein chain . By disrupting protein synthesis, this compound effectively inhibits bacterial growth and replication .
類似化合物との比較
Lincomycin: The parent compound from which clindamycin is derived.
Clindamycin Phosphate: A prodrug of clindamycin that is rapidly converted to clindamycin in vivo.
Comparison: Clindamycin hydrochloride has a broader antibacterial spectrum and higher potency compared to lincomycin . It is also more completely absorbed by the gastrointestinal tract and is not influenced by food . Clindamycin phosphate, on the other hand, is used for intramuscular or intravenous injection and has similar clinical indications as this compound .
特性
CAS番号 |
21462-39-5 |
---|---|
分子式 |
C18H34Cl2N2O5S |
分子量 |
461.4 g/mol |
IUPAC名 |
(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidin-1-ium-2-carboxamide;chloride |
InChI |
InChI=1S/C18H33ClN2O5S.ClH/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4;/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25);1H/t9-,10+,11-,12+,13-,14+,15+,16+,18+;/m0./s1 |
InChIキー |
AUODDLQVRAJAJM-XJQDNNTCSA-N |
SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.Cl |
異性体SMILES |
CCC[C@@H]1C[C@H]([NH+](C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl.[Cl-] |
正規SMILES |
CCCC1CC([NH+](C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.[Cl-] |
Key on ui other cas no. |
21462-39-5 |
ピクトグラム |
Irritant |
関連するCAS |
18323-44-9 (Parent) |
同義語 |
7 Chloro 7 deoxylincomycin 7-Chloro-7-deoxylincomycin Chlolincocin Chlorlincocin Cleocin Clindamycin Clindamycin Hydrochloride Clindamycin Monohydrochloride Clindamycin Monohydrochloride, Monohydrate Dalacin C Hydrochloride, Clindamycin Monohydrate Clindamycin Monohydrochloride Monohydrochloride, Clindamycin Monohydrochloride, Monohydrate Clindamycin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。